Potassium;methoxymethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium methoxymethane, also known as potassium methoxide, is an organic compound with the chemical formula CH₃OK. It is the potassium salt of methanol and is commonly used as a strong base and as a catalyst in various chemical reactions. This compound is highly reactive and is typically found in a white to yellowish crystalline powder form.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium methoxymethane can be synthesized through several methods:
Reaction of Metallic Potassium with Methanol: This method involves the exothermic reaction of metallic potassium with methanol, releasing equimolar amounts of hydrogen gas[ 2K + 2CH₃OH \rightarrow 2CH₃OK + H₂ ]
Reaction of Potassium Hydride with Methanol: Potassium hydride reacts with methanol to form potassium methoxide and hydrogen gas[ KH + CH₃OH \rightarrow CH₃OK + H₂ ]
Reaction of Potassium Hydroxide with Methanol: This equilibrium reaction produces potassium methoxide and water[ KOH + CH₃OH \rightleftharpoons CH₃OK + H₂O ] The water formed must be continuously removed to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, potassium methoxymethane is produced by decomposing potassium amalgam with methanol. This process involves the chloralkali-electrolysis of potassium chloride to produce potassium amalgam, which is then reacted with methanol. The resulting potassium methoxide solution can be purified by ultrafiltration to remove any metallic mercury impurities .
Chemical Reactions Analysis
Potassium methoxymethane undergoes various chemical reactions, primarily due to its strong basic nature:
Transesterification: It acts as a catalyst in the transesterification of triglycerides to produce biodiesel.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace a leaving group in an organic molecule.
Deprotonation: It is used to deprotonate weak acids, forming the corresponding alkoxide and water.
Common reagents and conditions for these reactions include methanol, triglycerides, and various organic substrates. The major products formed depend on the specific reaction but often include esters, alcohols, and other organic compounds.
Scientific Research Applications
Potassium methoxymethane has several scientific research applications:
Chemistry: It is used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds and the deprotonation of weak acids.
Biology: It is employed in the preparation of various biological compounds and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It serves as a catalyst in the production of biodiesel and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of potassium methoxymethane involves its strong basicity. It readily donates electrons to accept protons from weak acids, forming the corresponding alkoxide and water. This property makes it an effective catalyst in various chemical reactions, including transesterification and nucleophilic substitution.
Comparison with Similar Compounds
Potassium methoxymethane can be compared to other alkoxides, such as sodium methoxide and lithium methoxide. While all these compounds share similar reactivity due to their alkoxide nature, potassium methoxymethane is unique in its higher solubility in methanol and its ability to form more stable solutions. This makes it particularly useful in industrial applications where high solubility and stability are required.
Similar Compounds
- Sodium Methoxide (CH₃ONa)
- Lithium Methoxide (CH₃OLi)
- Potassium Ethoxide (C₂H₅OK)
- Sodium Ethoxide (C₂H₅ONa)
These compounds are also used as strong bases and catalysts in various chemical reactions, but their solubility and stability properties differ, making potassium methoxymethane a preferred choice in certain applications .
Properties
CAS No. |
156119-70-9 |
---|---|
Molecular Formula |
C2H6KO+ |
Molecular Weight |
85.17 g/mol |
IUPAC Name |
potassium;methoxymethane |
InChI |
InChI=1S/C2H6O.K/c1-3-2;/h1-2H3;/q;+1 |
InChI Key |
UATUUIOCZUPRJO-UHFFFAOYSA-N |
Canonical SMILES |
COC.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.